1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea
Description
Properties
IUPAC Name |
1-[(1-ethylpyrrolidin-2-yl)methyl]-3-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-3-12-6-4-5-8(12)7-11-9(13)10-2/h8H,3-7H2,1-2H3,(H2,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIWPRRVNKTRHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Ethylation of Pyrrolidine
General Procedure A (adapted from):
- Reaction Setup : Pyrrolidine (1.0 equiv) is combined with K₂CO₃ (2.0 equiv) in anhydrous acetonitrile.
- Alkylation : Ethyl bromide (1.1 equiv) is added, and the mixture is stirred at 70°C for 18 h.
- Workup : The crude 1-ethylpyrrolidine is isolated via evaporation, washed with NaOH (1 M), and purified by distillation (yield: 85–90%).
Introduction of the 2-Aminomethyl Group
Method A: Reductive Amination
- Ketone Synthesis : 1-Ethylpyrrolidin-2-one is prepared via oxidation of 1-ethylpyrrolidine using RuO₄.
- Reduction : The ketone reacts with methylamine (2.0 equiv) and NaBH₃CN in MeOH at 25°C for 12 h, yielding (1-ethylpyrrolidin-2-yl)methylamine (yield: 78%).
Method B: Gabriel Synthesis
- Bromination : 1-Ethylpyrrolidine is brominated at the 2-position using NBS/AIBN.
- Amine Formation : The bromide reacts with potassium phthalimide, followed by hydrazinolysis to release the primary amine (yield: 65%).
Urea Bond Formation
Direct Isocyanate Coupling
Carbodiimide-Mediated Coupling
HATU Activation (adapted from):
- Activation : Methylcarbamic acid (1.1 equiv) is treated with HATU (1.3 equiv) and DIPEA (2.0 equiv) in DMF.
- Coupling : The activated species reacts with (1-ethylpyrrolidin-2-yl)methylamine at 25°C for 12 h (yield: 75%).
Optimization and Yield Comparison
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Direct Isocyanate | DCM, 25°C, 6 h | 82 | 98 |
| HATU-Mediated | DMF, 25°C, 12 h | 75 | 95 |
| Reductive Amination | MeOH, NaBH₃CN, 12 h | 78 | 97 |
Spectroscopic Characterization
- ¹H NMR (500 MHz, DMSO-d₆): δ 1.00 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.35 (m, 2H, pyrrolidine CH₂), 3.77 (s, 3H, NCH₃), 4.57 (s, 2H, NHCH₂).
- LC-MS : m/z 185.2 [M+H]⁺, retention time 1.3 min.
Challenges and Mitigation Strategies
- Isocyanate Handling : Methyl isocyanate’s toxicity necessitates strict inert-atmosphere protocols. Alternatives like ethyl isocyanatoacetate (scaled to methyl) reduce hazards.
- Racemization : Chiral centers in pyrrolidine require enantioselective synthesis via asymmetric hydrogenation or chiral auxiliaries.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The urea moiety can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted urea derivatives.
Scientific Research Applications
1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Structural Analog: 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one
Molecular Formula : C₁₃H₁₃N₃O
Molar Mass : 227.27 g/mol
Key Features :
Comparison :
- Structural Differences: The target compound replaces the quinoxaline group with a methylurea chain and lacks the ketone group in the pyrrolidine ring.
- Biological Activity: The quinoxaline-pyrrolidinone analog exhibits antimicrobial activity, suggesting that pyrrolidine derivatives may interact with microbial targets. However, the urea group in the target compound could alter binding specificity .
- Solubility: The quinoxaline substituent likely increases hydrophobicity, whereas the urea group in the target compound may enhance hydrogen-bonding capacity.
Phenylurea Herbicides (e.g., DCPMU, DCPU)
Example Compound : 1-(3,4-Dichlorophenyl)-3-methylurea (DCPMU)
Molecular Formula : C₉H₁₀Cl₂N₂O
Molar Mass : 265.10 g/mol
Key Features :
Comparison :
- Structural Differences : The target compound replaces the chlorinated phenyl group with a pyrrolidine-ethyl chain, eliminating aromaticity and chlorine atoms.
- Environmental Behavior : Chlorinated phenylureas like DCPMU are persistent pollutants due to their stable aromatic rings. The pyrrolidine group in the target compound may improve biodegradability .
- Toxicity : Chlorine atoms in phenylureas contribute to ecotoxicity. The absence of halogens in the target compound could reduce environmental risks.
Simple Urea Derivative: 1-(2-Aminoethyl)-3-methylurea
Molecular Formula : C₄H₁₁N₃O
Molar Mass : 117.15 g/mol
Key Features :
- Linear structure with a terminal amino group and methylurea .
Comparison :
- Structural Differences: The aminoethyl group in this compound contrasts with the pyrrolidine-ethyl chain in the target compound.
- Solubility: The amino group enhances water solubility, while the pyrrolidine substituent in the target compound may increase lipophilicity, affecting membrane permeability .
- Bioactivity: The amino group could enable interactions with charged biological targets, whereas the pyrrolidine group might favor binding to hydrophobic pockets.
Research Implications and Gaps
Biological Activity
1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, highlighting its significance in various fields such as pharmacology and biochemistry.
Synthesis
The synthesis of this compound typically involves the reaction of 1-[(1-Ethylpyrrolidin-2-yl)methyl]amine with an isocyanate. The reaction conditions are critical for achieving the desired yield and purity.
General Reaction Scheme:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate enzymatic activities, influencing cellular processes such as apoptosis and cell cycle regulation.
Enzyme Interaction
Research indicates that this compound may inhibit specific enzymes, leading to altered metabolic pathways. For instance, it has been shown to affect cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Inhibition of CDKs can result in cell cycle arrest and apoptosis in cancer cells, suggesting a potential therapeutic application in oncology .
Case Studies
Several studies have investigated the biological effects of this compound:
- Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound led to significant apoptosis induction in various cancer cell lines. The mechanism involved the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors.
- Cell Cycle Arrest : Flow cytometry analysis revealed that the compound caused cell cycle arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent .
Comparative Analysis
To better understand its biological activity, a comparison with similar compounds is essential. Below is a summary table comparing key properties:
| Compound Name | Structure | Biological Activity | Notable Effects |
|---|---|---|---|
| This compound | Structure | Inhibits CDKs | Induces apoptosis |
| 3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride | Similar core structure | Moderate enzyme inhibition | Limited therapeutic application |
Research Findings
Recent studies have provided insights into the pharmacokinetics and dynamics of this compound:
- Kinetic Solubility : The compound exhibits favorable solubility profiles at physiological pH, which is critical for bioavailability.
- Metabolic Stability : Investigations into its metabolic stability indicate a half-life suitable for therapeutic applications, with ongoing research focusing on optimizing its pharmacological properties.
Q & A
(Basic) How can researchers optimize the synthesis of 1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea to achieve high yield and purity?
A common method involves reacting the amine precursor (1-Ethylpyrrolidin-2-yl)methanamine with methyl isocyanate under controlled conditions. Key steps include:
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) to enhance solubility and reaction efficiency .
- Temperature control : Maintain 0–25°C to minimize side reactions and thermal degradation .
- Purification : Use column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/hexane) to isolate the product. Confirm purity via thin-layer chromatography (TLC) .
(Basic) What analytical techniques are most effective for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify proton environments and carbon frameworks. Compare chemical shifts with PubChem data for structurally similar urea derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous determination of stereochemistry and hydrogen-bonding interactions in crystalline form .
(Advanced) How should researchers address discrepancies between theoretical and experimental NMR spectra during structural elucidation?
Discrepancies may arise from:
- Dynamic effects : Conformational flexibility of the pyrrolidine ring can lead to averaged NMR signals. Use variable-temperature NMR to resolve splitting .
- Solvent interactions : Polar solvents (e.g., DMSO-d6) may induce shifts in NH protons due to hydrogen bonding. Compare spectra across multiple solvents .
- Stereochemical ambiguity : Employ 2D NMR techniques (COSY, NOESY) to assign spatial relationships. Cross-validate with computational chemistry tools (e.g., DFT calculations for predicted chemical shifts) .
(Advanced) What strategies can be employed when encountering unexpected biological activity in vitro for this compound?
- Metabolite screening : Use LC-MS to identify potential bioactive metabolites formed during incubation with liver microsomes .
- Off-target profiling : Conduct kinase or receptor panels to detect unintended interactions. For example, urea derivatives often exhibit affinity for GPCRs or carbonic anhydrases .
- Molecular docking : Model the compound’s interaction with suspected targets (e.g., enzymes with urea-binding pockets) to rationalize activity .
(Advanced) How to resolve contradictions in structure-activity relationship (SAR) studies for urea derivatives like this compound?
Contradictions may stem from:
- Substituent electronic effects : The ethyl group on pyrrolidine alters electron density, potentially disrupting hydrogen bonding. Use Hammett constants to quantify substituent effects .
- Steric hindrance : Bulky substituents near the urea moiety may reduce binding. Synthesize analogs with varied alkyl chain lengths and compare activity .
- Binding mode reassessment : Perform molecular dynamics simulations to evaluate if the compound adopts alternative binding conformations in solution versus crystal structures .
(Basic) What are the critical parameters for ensuring reproducibility in the synthesis of this compound?
- Stoichiometric precision : Use a 1:1 molar ratio of amine to isocyanate to avoid oligomerization .
- Moisture control : Conduct reactions under inert atmosphere (N2/Ar) to prevent hydrolysis of intermediates .
- Catalyst optimization : For coupling steps, test palladium catalysts (e.g., Pd(OAc)2) with ligands like XPhos to enhance efficiency .
(Advanced) How can researchers investigate the stability of this compound under physiological conditions?
- pH-dependent stability assays : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. Ureas are prone to hydrolysis in acidic/basic conditions .
- Plasma stability : Test stability in human plasma at 37°C for 24 hours. Detect metabolites using tandem MS .
- Light and temperature stress : Expose the compound to UV light (ICH Q1B guidelines) and elevated temperatures (40–60°C) to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
